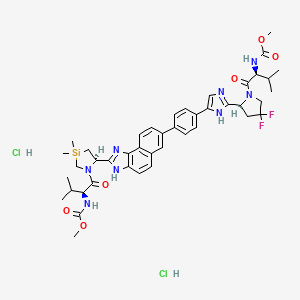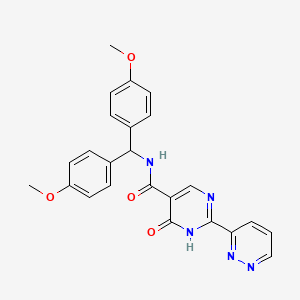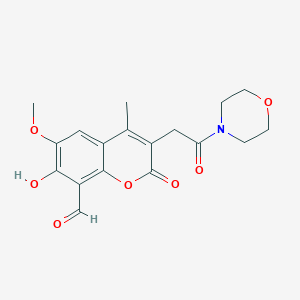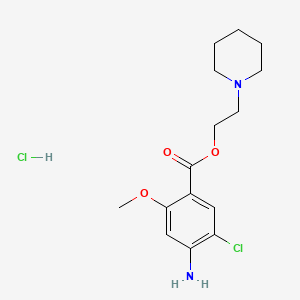
HMTase Inhibitor IX
説明
HMTase Inhibitor IX, also known as MM-102, is a potent WDR5/MLL interaction inhibitor . It has been shown to block MLL1 methyltransferase activity, reducing the expression of HoxA9 and Meis-1 genes, which are both critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Molecular Structure Analysis
The molecular formula of HMTase Inhibitor IX is C35H49F2N7O4 . It’s a complex organic compound with multiple functional groups, including amide and fluorobenzene groups .Physical And Chemical Properties Analysis
HMTase Inhibitor IX is a solid compound with a molecular weight of 669.8 g/mol . It’s soluble in DMSO to concentrations greater than 25 mM .科学的研究の応用
Epigenetic Reprogramming in Cloning
MM-102 has been shown to facilitate epigenetic reprogramming of porcine somatic cell nuclear transfer embryos. By down-regulating H3K4me3, MM-102 improves the efficiency and quality of cloned embryos, making them more similar to in vivo embryos . This application is crucial for advancements in cloning technology and could have implications for agriculture and medicine.
Cancer Research
The compound has been identified as an inhibitor of the MLL1-WDR5 interaction, which is essential for the methyltransferase activity of MLL1. By inhibiting this interaction, MM-102 reduces the expression of genes like HoxA9 and Meis-1, which are critical in MLL1 fusion protein-mediated leukemogenesis . This makes MM-102 a valuable tool in the study of certain types of leukemia and other cancers where MLL1 plays a role.
Stem Cell Research
MM-102’s impact on pluripotency-related genes such as OCT4, NANOG, and CDX2 suggests its potential use in stem cell research . By modulating the epigenetic landscape, MM-102 could help in understanding the mechanisms of stem cell maintenance and differentiation.
作用機序
Target of Action
MM-102 primarily targets the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) . MLL1 is an important transcription factor and a histone-H3 lysine-4 (H3K4) methyltransferase . It plays a crucial role in the transcription of key genes involved in embryonic development and hematopoiesis .
Mode of Action
MM-102 acts as a competitive inhibitor against the interaction of MLL1’s minimum essential WIN (WDR5 INteracting) motif with WDR5 . By binding to WDR5, MM-102 effectively prevents MLL1 from assembling with WDR5, RbBP5 (Retinoblastoma Binding Protein 5), and ASH2L (Absent Small or Homeotic-2-Like) for enhanced H3K4 methyltransferase activity . This interaction is critical in regulating gene expression in normal physiology and leukemia .
Biochemical Pathways
The inhibition of the MLL1/WDR5 interaction by MM-102 affects the methylation of histone H3 at lysine 4 (H3K4), a key biochemical pathway involved in gene expression . This disruption can lead to the downregulation of certain genes, such as HoxA9 and Meis-1, which are critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Pharmacokinetics
It is known that mm-102 is soluble in dmso , which suggests that it may be administered in a suitable vehicle for optimal bioavailability.
Result of Action
MM-102 has been shown to specifically suppress cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It significantly reduces the expression of HoxA9 and Meis-1, two critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Safety and Hazards
特性
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSQRIPRKWVBU-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49F2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HMTase Inhibitor IX | |
Q & A
Q1: What is the primary molecular target of MM-102?
A1: MM-102 specifically targets the interaction between the Mixed Lineage Leukemia 1 (MLL1) histone methyltransferase and WD repeat-containing protein 5 (WDR5). []
Q2: How does MM-102 exert its inhibitory effect on MLL1 activity?
A2: MM-102 acts by disrupting the essential protein-protein interaction between MLL1 and WDR5, which is required for the full enzymatic activity of MLL1. [, ]
Q3: What are the downstream consequences of MLL1 inhibition by MM-102?
A3: Inhibition of MLL1 by MM-102 leads to a decrease in histone H3 lysine 4 trimethylation (H3K4me3), a modification associated with gene activation. [, , , ] This subsequently affects the expression of MLL1 target genes, including those involved in cell growth, differentiation, and development. [, , , ]
Q4: What is the molecular formula and weight of MM-102?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of MM-102. Further investigation into the primary literature or chemical databases is required for this information.
Q5: Is there any spectroscopic data available for MM-102?
A5: The provided abstracts do not include spectroscopic data for MM-102. Accessing the full research articles or utilizing chemical databases may provide further insights into its spectroscopic properties.
Q6: Does MM-102 possess any intrinsic catalytic activity?
A6: MM-102 is a small-molecule inhibitor, and its primary mechanism of action relies on disrupting the MLL1-WDR5 interaction rather than exhibiting direct catalytic activity. [, ]
Q7: What are the potential applications of MM-102 in biological research?
A7: MM-102 serves as a valuable tool for investigating the biological roles of MLL1 and H3K4me3 in various cellular processes, including gene regulation, development, and disease progression. [, , , , , , , ]
Q8: How do structural modifications of MM-102 affect its activity and potency?
A8: The provided abstracts lack details on specific structural modifications of MM-102 and their impact on its activity. Exploring structure-activity relationship (SAR) studies on MM-102 analogs would be necessary to understand the influence of structural variations on its biological properties.
Q9: What is known about the stability of MM-102 under different conditions?
A9: The provided research abstracts do not provide information about the stability of MM-102 under various conditions. This information would be crucial for determining appropriate storage and handling procedures.
Q10: Are there any formulation strategies employed to enhance the stability or bioavailability of MM-102?
A10: The provided research abstracts do not discuss specific formulation strategies for MM-102. Further research may have investigated different formulations to optimize its delivery and efficacy.
Q11: What cell-based assays have been used to evaluate the efficacy of MM-102?
A11: Several studies utilize cell-based assays to investigate the impact of MM-102 on cell growth, apoptosis, and gene expression. [, , , , , ] For instance, MM-102 demonstrated specific growth inhibition and apoptosis induction in leukemia cells harboring MLL1 fusion proteins. [] Additionally, MM-102 was shown to modulate inflammatory and oxidative pathways in endothelial cells derived from individuals with gestational diabetes. [, ]
Q12: What animal models have been employed to study the in vivo activity of MM-102?
A12: Researchers have utilized mouse models to investigate the therapeutic potential of MM-102 in various contexts. For example, MM-102 was tested in a murine xenograft model of neuroblastoma, where it significantly reduced tumor size and metastasis. [, ] Additionally, MM-102 was employed in mouse models of acute kidney injury, revealing its complex role in renal protection and regeneration. []
Q13: Have any clinical trials been conducted to evaluate MM-102 in humans?
A13: There is no mention of clinical trials involving MM-102 in the provided abstracts. As a preclinical compound, further research is necessary to determine its safety and efficacy in human subjects.
Q14: What is the known safety profile of MM-102?
A14: The provided research abstracts do not offer comprehensive information regarding the toxicological profile of MM-102. Further investigation into its safety profile through in vitro and in vivo studies is crucial for assessing its potential for clinical translation.
Q15: Does MM-102 elicit any immunological responses?
A15: The provided research abstracts do not mention any specific immunological responses triggered by MM-102. Further research may be necessary to investigate its potential immunogenicity and impact on the immune system.
Q16: Is there any information available on the environmental impact and degradation of MM-102?
A16: The provided research abstracts do not discuss the environmental impact or degradation of MM-102. Evaluating its potential ecological effects and implementing appropriate waste management strategies would be crucial for responsible development.
Q17: What research tools and resources are essential for studying MM-102 and its biological effects?
A17: Various research tools and resources are essential for studying MM-102 and its biological effects. These include:
- Cell lines: Leukemia cell lines harboring MLL1 fusion proteins, neuroblastoma cell lines, and primary cell cultures (e.g., chondrocytes, endothelial cells) [, , , , ]
- Animal models: Murine xenograft models, acute kidney injury models (e.g., folic acid-induced or ischemia/reperfusion) [, , ]
- Biochemical assays: Histone methyltransferase assays, chromatin immunoprecipitation (ChIP) assays, Western blotting, gene expression analysis (e.g., qPCR, RNA sequencing) [, , , , , , ]
- Imaging techniques: Microscopy (e.g., immunofluorescence staining, phalloidin staining for cell morphology) []
- Analytical techniques: High-performance liquid chromatography (HPLC), mass spectrometry (MS) []
- Computational tools: Molecular docking software, molecular dynamics simulation software, quantitative structure-activity relationship (QSAR) modeling software []
Q18: What are the key milestones in the development and understanding of MM-102 as an MLL1 inhibitor?
A18: The provided research abstracts do not offer a detailed historical account of MM-102 development. Consulting scientific publications and patent literature could provide a comprehensive timeline of its discovery and characterization.
Q19: What are the potential cross-disciplinary applications of MM-102 research?
A19: Research on MM-102 has implications for various disciplines, including:
- Cancer biology: Understanding the role of MLL1 in leukemia and other cancers [, , ]
- Developmental biology: Elucidating the function of MLL1 and H3K4me3 in cell differentiation and organ development [, , ]
- Immunology: Investigating the impact of MM-102 on immune cell function and inflammatory responses [, ]
- Drug discovery: Developing novel MLL1 inhibitors with improved potency, selectivity, and pharmacological properties [, ]
- Epigenetics: Exploring the therapeutic potential of targeting epigenetic regulators like MLL1 in various diseases [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)


![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)
![(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B609113.png)
![2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide](/img/structure/B609114.png)




![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)